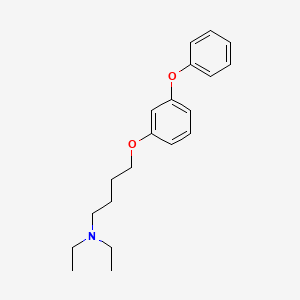
3-(2-ethoxyphenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves cyclodehydration reactions of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For example, Wet-osot et al. (2017) described a convenient one-pot synthesis method for 5-substituted-2-ethoxy-1,3,4-oxadiazoles, highlighting the versatility of the oxadiazole synthesis process (Wet-osot, Pattarawarapan, & Phakhodee, 2017). This method involves N-acylation/dehydrative cyclization, showcasing the chemical reactivity and potential for derivatization inherent to the oxadiazole core.
Molecular Structure Analysis
1,2,4-Oxadiazoles, including the compound of interest, exhibit a wide range of molecular structures, owing to the different substituents attached to the oxadiazole ring. The electronic properties and spatial arrangement of these substituents significantly influence the compound's molecular geometry and electronic distribution. For instance, Rai et al. (2009) synthesized a series of 1,3,4-oxadiazoles and explored their molecular structures through analytical and spectral methods, providing insights into the structural diversity within this class (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-oxadiazoles, including the target compound, involves interactions with nucleophiles and electrophiles, highlighting their potential in synthetic chemistry. These reactions are pivotal in creating a variety of derivatives with enhanced or modified properties. For example, the synthesis and reaction conditions can significantly affect the yield and properties of the final compounds, as demonstrated in various synthesis methods reported in the literature.
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles, such as melting points, solubility, and crystalline nature, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in different chemical and industrial processes. Bouklah et al. (2006) investigated the thermodynamic properties of a similar oxadiazole derivative, providing valuable information on its behavior as a corrosion inhibitor, which indirectly gives insights into its physical characteristics (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles are characterized by their stability, reactivity, and interactions with various chemical agents. These properties are essential for their application in materials science, catalysis, and as intermediates in organic synthesis. The study by Bentiss et al. (2002) on the corrosion inhibition efficiency of oxadiazole derivatives offers an example of how the chemical structure of oxadiazoles can be correlated with their chemical properties, such as inhibition efficiency and adsorption behavior (Bentiss, Traisnel, Chaibi, Mernari, Vezin, & Lagrenée, 2002).
Propiedades
IUPAC Name |
3-(2-ethoxyphenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-21-15-10-5-4-9-14(15)16-18-17(22-19-16)12-7-6-8-13(11-12)20-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXLTDVRLINYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)
![1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B5027762.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027770.png)



![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)
![3,5-dimethyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B5027819.png)
![3-chloro-6-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5027823.png)
![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)